molecular formula C5H3BrFNO B3040268 5-Bromo-4-fluoropyridin-3-ol CAS No. 1805515-34-7

5-Bromo-4-fluoropyridin-3-ol

Cat. No.: B3040268
CAS No.: 1805515-34-7
M. Wt: 191.99 g/mol
InChI Key: IMXZWEPFWJGETC-UHFFFAOYSA-N
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Description

Current Status and Significance of Halogenated Pyridinols in Contemporary Organic Synthesis and Materials Science

Halogenated pyridinols represent a class of heterocyclic organic compounds that have garnered significant attention in modern chemistry. These compounds are characterized by a pyridine (B92270) ring substituted with at least one halogen atom and a hydroxyl group. Their importance stems from their utility as versatile building blocks in organic synthesis and medicinal chemistry. cymitquimica.com The presence of halogen substituents, such as fluorine, chlorine, bromine, and iodine, on the pyridine core can profoundly influence the molecule's reactivity, stability, and biological activity. cymitquimica.comcymitquimica.com

In the realm of organic synthesis, halogenated pyridines are key structural units for creating a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and advanced materials. rsc.org The carbon-halogen bond provides a reactive site for various transformations, most notably cross-coupling reactions, which allow for the formation of new carbon-carbon or carbon-heteroatom bonds. frontierspecialtychemicals.com The strategic placement of halogens can direct the regioselectivity of these reactions, offering chemists precise control over the final product's architecture. rsc.org

The introduction of fluorine, in particular, can bestow unique chemical and physical properties upon the parent molecule. tcichemicals.com Fluorination often leads to increased thermal stability, enhanced lipophilicity, and altered bioavailability, which are highly desirable traits in drug design. tcichemicals.comcymitquimica.com It is estimated that approximately 20% of all pharmaceuticals and 30% of agrochemicals contain at least one fluorine atom, a testament to the transformative impact of fluorination in the life sciences. tcichemicals.com Furthermore, the field of materials science has found applications for halogenated compounds in the development of functional materials where properties like halogen bonding can be exploited for crystal engineering and the design of supramolecular assemblies. researchgate.netscience.gov The ability of halogen atoms to act as halogen bond donors influences the packing motifs in crystals, an interaction that is gaining recognition for its importance in materials design. researchgate.net

The Unique Positioning of 5-Bromo-4-fluoropyridin-3-ol within Halogenated Pyridine Chemistry

Within the broad class of halogenated pyridinols, this compound holds a unique position due to the specific arrangement of its functional groups. The pyridine ring is substituted with a hydroxyl group at position 3, a fluorine atom at position 4, and a bromine atom at position 5. This distinct substitution pattern dictates its chemical reactivity and potential applications.

The fluorine atom at the 4-position exerts a strong electron-withdrawing effect, which modulates the electron density of the entire pyridine ring and influences the reactivity of the adjacent positions. The bromine atom at the 5-position is a key functional handle, readily participating in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, allowing for the introduction of diverse substituents at this site. frontierspecialtychemicals.com The hydroxyl group at the 3-position can act as a directing group in electrophilic substitutions, can be alkylated or acylated to produce a range of derivatives, and its acidity is influenced by the adjacent fluorine atom.

The interplay of these three substituents on the pyridine scaffold makes this compound a valuable and specialized building block. Its structure allows for sequential and site-selective functionalization, providing a pathway to complex, highly substituted pyridine derivatives that are often sought after in medicinal chemistry and materials science research. rsc.orgfrontierspecialtychemicals.com

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 1805515-34-7 cymitquimica.comcymitquimica.com
Molecular Formula C₅H₃BrFNO cymitquimica.comuni.lu
Molecular Weight 191.99 g/mol sigmaaldrich.com
IUPAC Name This compound uni.lu
Physical Form Solid cymitquimica.comcymitquimica.com
SMILES C1=C(C(=C(C=N1)Br)F)O uni.lu
InChI InChI=1S/C5H3BrFNO/c6-3-1-8-2-4(9)5(3)7/h1-2,9H uni.lu
InChIKey IMXZWEPFWJGETC-UHFFFAOYSA-N uni.lu

Table 2: Structural Isomers of Bromo-fluoro-pyridin-3-ol

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound 1805515-34-7 cymitquimica.comcymitquimica.comC₅H₃BrFNO191.99 sigmaaldrich.com
5-Bromo-6-fluoropyridin-3-ol 186593-54-4 sigmaaldrich.comsigmaaldrich.comC₅H₃BrFNO191.99 sigmaaldrich.com
4-Bromo-5-fluoropyridin-3-ol 1805936-65-5 biosynth.comC₅H₃BrFNO191.99 biosynth.com
5-Bromo-2-fluoropyridin-3-ol 1012084-53-5 cymitquimica.comC₅H₃BrFNO191.99
2-Bromo-5-fluoropyridin-4-ol *1196152-88-1 frontierspecialtychemicals.comC₅H₃BrFNO191.99

Note: 2-Bromo-5-fluoropyridin-4-ol is an isomer of hydroxypyridine, not pyridin-3-ol, included for comparative purposes.

Aims and Scope of the Comprehensive Research Overview

This article aims to provide a comprehensive overview of the chemical compound this compound. The primary objective is to consolidate and present scientifically accurate information regarding its significance, structural properties, and its role as an intermediate in synthetic chemistry. The scope of this review is strictly focused on the chemical nature of the compound. It will detail the importance of the broader class of halogenated pyridinols and highlight the unique structural and reactive characteristics of this compound. The information presented is based on available scientific literature and chemical databases.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-4-fluoropyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrFNO/c6-3-1-8-2-4(9)5(3)7/h1-2,9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMXZWEPFWJGETC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)Br)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Bromo 4 Fluoropyridin 3 Ol and Analogous Structures

Strategic Approaches to Fluorination and Bromination of Pyridine (B92270) Scaffolds

The introduction of halogen atoms onto a pyridine ring is complicated by the ring's electron-deficient nature, which deactivates it towards typical electrophilic aromatic substitution. Consequently, specialized methods are required to achieve controlled fluorination and bromination.

Regioselective Halogenation (Direct and Indirect Methods)

Direct C-H halogenation offers an atom-economical route to halogenated pyridines, but controlling the position of substitution (regioselectivity) is a significant challenge. Indirect methods often involve pre-functionalization of the pyridine ring to direct the incoming halogen.

Direct C-H fluorination of pyridines is a highly sought-after transformation. Traditional methods often require harsh conditions and lack selectivity. orgsyn.org However, significant progress has been made in developing milder and more selective techniques.

One notable method utilizes silver(II) fluoride (B91410) (AgF₂) for the direct fluorination of pyridines and diazines. sigmaaldrich.comnih.gov This reaction proceeds at ambient temperature and exhibits exclusive selectivity for the C-H bond adjacent to the ring nitrogen (the C2 position). sigmaaldrich.comresearchgate.net The mild conditions of this method make it suitable for late-stage fluorination of complex molecules, including medicinally important compounds. sigmaaldrich.com The mechanism is believed to be inspired by the classic Chichibabin amination reaction. nih.govresearchgate.net The resulting 2-fluoropyridines are also valuable intermediates for subsequent nucleophilic aromatic substitution (SNAr) reactions, where the fluoride acts as a leaving group. orgsyn.orgresearchgate.net

Other approaches to direct C-H fluorination include visible-light-induced methods. chinesechemsoc.org These metal-free and photocatalyst-free systems can achieve site-selective fluorination of various heteroarenes, including pyridines, under mild conditions. chinesechemsoc.org For instance, 4-substituted pyridines can be selectively fluorinated at the C2 position. chinesechemsoc.org Electrophilic fluorinating reagents like Selectfluor® and N-Fluorobenzenesulfonimide (NFSI) are commonly used in these transformations. researchgate.netacs.org

Table 1: Comparison of Site-Selective C-H Fluorination Methods for Pyridines

Method Fluorinating Agent Selectivity Conditions Advantages
Hartwig's Method AgF₂ C2 position sigmaaldrich.com Ambient temperature, 1 hour sigmaaldrich.com High selectivity, mild conditions, broad applicability researchgate.net
Photochemical Method NFSI / Silane C2 for 4-substituted pyridines chinesechemsoc.org Visible light, ambient temp. chinesechemsoc.org Metal-free, photocatalyst-free chinesechemsoc.org

The direct electrophilic bromination of the pyridine ring is generally difficult and requires harsh conditions, such as high temperatures and the use of oleum, often leading to mixtures of isomers. google.comresearchgate.net To overcome this, strategies involving the activation of the pyridine ring or the use of directing groups are employed.

One effective strategy is the bromination of pyridine N-oxides. The N-oxide group activates the ring towards electrophilic substitution, primarily at the C2 and C4 positions. researchgate.net Subsequent deoxygenation yields the desired brominated pyridine. Reagents like phosphorus oxybromide can be used for this purpose. researchgate.net Another mild method for C2-bromination of fused pyridine N-oxides uses p-toluenesulfonic anhydride (B1165640) as an activator and tetrabutylammonium (B224687) bromide as the bromine source.

For activated pyridines, such as those bearing hydroxyl (-OH) or amino (-NH₂) groups, regioselective bromination can be achieved under milder conditions using reagents like N-bromosuccinimide (NBS). researchgate.net The position of the activating group dictates the regioselectivity of the bromination. For example, 3-hydroxypyridine (B118123) can be selectively monobrominated. researchgate.net

Recently, a novel strategy involving the temporary opening of the pyridine ring to form a Zincke imine intermediate has been developed for the selective halogenation at the 3-position. nih.gov This ring-opening, halogenation, and ring-closing sequence allows for highly regioselective bromination with NBS under mild conditions. nih.gov

Table 2: Selected Strategies for Regioselective Bromination of Pyridines

Strategy Substrate Reagent(s) Position of Bromination Key Feature
N-Oxide Activation Pyridine N-Oxide POBr₃ / PBr₅ researchgate.net C2 / C4 researchgate.net Activation of the deactivated pyridine ring.
Activating Groups Hydroxy/Amino Pyridines NBS researchgate.net Varies by substituent position researchgate.net Mild conditions for electron-rich pyridines.
Zincke Imine Intermediate Pyridines Dinitrochlorobenzene, Amine, NBS C3 Ring-opening/closing sequence enables meta-selectivity.

Nucleophilic Aromatic Substitution (SNAr) for Halogen Incorporation

Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing halogens, particularly fluorine, onto an electron-deficient ring like pyridine. wikipedia.org This reaction involves the displacement of a suitable leaving group by a nucleophilic halide. The pyridine nitrogen atom helps to stabilize the negatively charged intermediate (Meisenheimer complex), facilitating the reaction, especially when substitution occurs at the 2- and 4-positions. echemi.comstackexchange.com

The SNAr reaction is a primary method for synthesizing fluoropyridines. nih.gov In this approach, a leaving group, such as a nitro group (-NO₂) or a halogen (e.g., -Cl, -Br), on the pyridine ring is displaced by a fluoride anion (F⁻). nih.govresearchgate.net The reaction is facilitated by the presence of electron-withdrawing groups on the ring and a good leaving group. wikipedia.orgresearchgate.net

For example, the nitro group in methyl 3-nitropyridine-4-carboxylate can be efficiently replaced by fluoride using cesium fluoride (CsF) in a solvent like DMSO to yield methyl 3-fluoropyridine-4-carboxylate. nih.govresearchgate.net Similarly, 2-nitropyridines substituted with activating groups can be readily converted to 2-fluoropyridines. researchgate.net Even without strong activation, SNAr reactions on halopyridines can proceed, though they may require harsher conditions. rsc.org Pentafluoropyridine, for instance, readily undergoes SNAr, typically at the 4-position, with various nucleophiles. rsc.org

Table 3: Examples of Fluoride Anion Displacement in Pyridine Systems

Substrate Leaving Group Fluoride Source Product Reference
Methyl 3-nitropyridine-4-carboxylate -NO₂ CsF Methyl 3-fluoropyridine-4-carboxylate nih.gov
3-Methoxy-2-nitropyridine -NO₂ K[¹⁸F]F-K222 2-[¹⁸F]Fluoro-3-methoxypyridine researchgate.net

While fluorine is an excellent leaving group in SNAr reactions, bromine can also be displaced from activated pyridine rings by various nucleophiles. acs.orgyoutube.com The reactivity of halopyridines in SNAr reactions generally follows the order F > Cl ≈ Br > I, although this can change depending on the specific reaction conditions and substrate. researchgate.netnih.gov

The pyridine ring itself activates positions 2 and 4 for nucleophilic attack. echemi.comstackexchange.com Therefore, 2-bromo and 4-bromopyridines are more susceptible to SNAr than 3-bromopyridines. The reaction of 2,3,4-tribromopyridine (B189630) with sodium methoxide, for instance, results in substitution only at the C-2 and C-4 positions, leaving the C-3 bromine intact. echemi.com

Furthermore, bromo-pyridines can serve as substrates for cross-coupling reactions, such as the Buchwald-Hartwig amination, which proceed under milder conditions than traditional SNAr reactions but require expensive transition metal catalysts. bath.ac.uk In some cases, SNAr reactions on heteroaryl chlorides, including activated pyridines, can be achieved in environmentally friendly solvents like water, offering a greener alternative to palladium-catalyzed couplings. researchgate.net

Convergent Synthesis from Pre-Functionalized Pyridine Derivatives

Convergent synthesis is a strategy that involves the independent synthesis of fragments of a target molecule, which are then assembled in the final stages. This approach is often more efficient and allows for greater flexibility in creating analogs compared to linear synthesis. For a molecule like 5-Bromo-4-fluoropyridin-3-ol, a convergent approach would typically involve preparing a suitably substituted pyridine ring and then introducing the remaining functional groups.

A Rh-catalyzed C-H bond activation/alkenylation/electrocyclization cascade reaction represents a powerful convergent method for accessing diverse pyridine and piperidine (B6355638) structures from simple, readily available precursors. nih.govnih.govacs.org This method allows for the construction of the core heterocyclic ring with a range of substitution patterns. nih.gov

Synthesis of Key Halogenated Pyridine Precursors (e.g., 2-amino-4-fluoro-3-pyridinol)

The synthesis of key precursors is a critical first step in a convergent strategy. For instance, a precursor like 2-amino-4-fluoropyridin-3-ol (B1629184) would be a valuable intermediate. While a direct synthesis for this specific trifunctional pyridinol is not readily found in the cited literature, methods for preparing related aminofluoropyridines are documented.

One common approach to synthesizing aminofluoropyridines is through nucleophilic aromatic substitution (SNAr) on a more readily available dihalopyridine, followed by other functional group interconversions. For example, 2-amino-4-fluoropyridine (B1287999) can be synthesized from 2-amino-4-chloropyridine (B16104) by heating with sodium fluoride in N,N-dimethylformamide (DMF). chemicalbook.com

A patent describes a three-step synthesis of 2-amino-4-fluoropyridine starting from 2-pyridine carboxylic acid. The process involves:

Fluorination to obtain 4-fluoropyridine-2-carboxylic acid.

Conversion to 4-fluoropyridine-2-formamide.

Hofmann amide degradation to yield the final product. google.com

Another patent details the preparation of 2-amino-4-fluoropyridine from 2-pyridinecarboxylic acid via chlorination and subsequent amidation, followed by a Hofmann rearrangement. patsnap.com These methods highlight general strategies for introducing amino and fluoro groups onto a pyridine ring, which could be adapted for the synthesis of more complex precursors.

Starting MaterialKey ReagentsProductReference
2-Amino-4-chloropyridineSodium fluoride, DMF2-Amino-4-fluoropyridine chemicalbook.com
2-Pyridine carboxylic acid1. Catalyst, Fluoride, Oxidant2. Chloroformate, Organic base, Ammonia source3. Hofmann rearrangement reagents2-Amino-4-fluoropyridine google.com
2-Pyridinecarboxylic acid1. Thionyl chloride, Sodium bromide2. Ammonia3. Sodium hypochlorite2-Amino-4-fluoropyridine patsnap.com

Decarboxylative Halogenation as a Synthetic Pathway for Halogenated Aromatics

Decarboxylative halogenation is a powerful method for introducing halogens onto aromatic and heteroaromatic rings, replacing a carboxylic acid group with a halogen atom. acs.orgnih.gov This reaction, often referred to as a Hunsdiecker-type reaction, can provide access to regioisomers that are difficult to obtain through direct electrophilic halogenation. acs.orgnih.gov

Recent advancements have led to the development of general and mild catalytic methods for the decarboxylative halogenation of (hetero)aryl carboxylic acids. One such method utilizes a copper catalyst and a suitable halogen source to generate an aryl radical intermediate, which can then be trapped to form the corresponding aryl halide. princeton.edu This strategy is notable for its broad substrate scope, including all possible regioisomers of pyridine carboxylic acids (picolinic, nicotinic, and isonicotinic acids). princeton.edu The versatility of this approach allows for bromination, iodination, chlorination, and fluorination by simply changing the halogenating reagent. princeton.edu

This method would be highly applicable for the synthesis of this compound. For example, one could envision a synthetic route starting from a 4-fluoro-3-hydroxypyridine-5-carboxylic acid. Subjecting this precursor to copper-catalyzed decarboxylative bromination could selectively install the bromine atom at the C5 position.

Reaction TypeCatalyst/ReagentsSubstrate ScopeKey FeatureReference
Decarboxylative HalogenationCopper(I/II), Oxidant, Halogen Source (e.g., DBDMH, NIS)(Hetero)aryl carboxylic acids, including pyridine derivativesUnified strategy for bromination, iodination, chlorination, and fluorination under mild conditions. princeton.edu
Hunsdiecker ReactionSilver salts of carboxylic acids, BromineAromatic and aliphatic carboxylic acidsClassic method, though often requires stoichiometric silver and harsh conditions. acs.orgpku.edu.cn

Advanced Synthetic Techniques for Functionalization

Overcoming the inherent reactivity patterns of the pyridine ring, which is electron-deficient and prone to deactivation by Lewis acids, often requires advanced synthetic techniques. beilstein-journals.org

Organometallic Reagents in Pyridine Functionalization

Organometallic chemistry offers a diverse toolkit for the selective functionalization of pyridines. researchgate.net Methods like directed metalation, where a functional group directs a metalating agent (like an organolithium or magnesium base) to a specific position, allow for precise C-H bond activation and subsequent reaction with an electrophile. researchgate.netnih.gov

For instance, TMP (2,2,6,6-tetramethylpiperidyl) bases, solubilized with LiCl, have been used for the metalation of electron-rich amino-substituted pyridines. nih.gov The regioselectivity of these metalations can be controlled, enabling the functionalization of various positions on the pyridine ring. nih.gov Furthermore, organosodium reagents have been shown to selectively deprotonate pyridine at the C4 position, a position that is typically difficult to functionalize. nih.gov

Transition metal-catalyzed cross-coupling reactions are also indispensable for pyridine functionalization. researchgate.net After converting a C-H bond to a C-metal or C-halogen bond, reactions like Suzuki, Negishi, or Buchwald-Hartwig couplings can be used to form new carbon-carbon or carbon-heteroatom bonds. These methods are compatible with a wide range of functional groups. researchgate.netnih.gov

Chemoenzymatic and Biocatalytic Routes to Pyridinols

Biocatalysis and chemoenzymatic synthesis are emerging as powerful and sustainable alternatives to traditional chemical methods for constructing heterocyclic rings. kcl.ac.uk These approaches utilize enzymes, either alone or in combination with chemical catalysts, to perform selective transformations under mild conditions. kcl.ac.uk

For the synthesis of pyridinols, enzymes like transaminases can be used to introduce amino groups, which can then be further manipulated. nih.gov For example, a transaminase can mediate the amination of ketone precursors, which can then undergo cyclization to form substituted pyrroles or pyrazines. nih.gov While direct enzymatic hydroxylation of a pre-functionalized bromofluoropyridine is not explicitly detailed in the provided sources, the field of biocatalysis is rapidly expanding. Enzymes are known to catalyze a wide range of reactions, and chemoenzymatic strategies have been successfully employed to synthesize enantiomerically pure pyridylalanine derivatives. researchgate.net The development of new biocatalytic cascades continues to broaden the scope of accessible chiral molecules, including those with C-O bonds. nih.gov This suggests that future biocatalytic methods could be developed for the direct and selective hydroxylation of functionalized pyridine rings.

Intrinsic Reactivity and Reaction Pathways of 5 Bromo 4 Fluoropyridin 3 Ol

Nucleophilic Aromatic Substitution (SNAr) Dynamics on the Pyridine (B92270) Ring

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing electron-deficient aromatic rings, such as the pyridine core in 5-Bromo-4-fluoropyridin-3-ol. masterorganicchemistry.com The presence of electron-withdrawing groups on the ring enhances its susceptibility to nucleophilic attack, facilitating the displacement of a leaving group. masterorganicchemistry.comnumberanalytics.com

Influence of Halogen Identity and Position on SNAr Reactivity in Halopyridines

In SNAr reactions, the nature and position of the halogen substituents significantly influence the reaction's rate and regioselectivity. The typical reactivity order for halogens as leaving groups in SNAr is F > Cl > Br > I. masterorganicchemistry.comnih.gov This is contrary to the trend observed in SN1 and SN2 reactions and is attributed to the fact that the cleavage of the carbon-halogen bond is not the rate-determining step. masterorganicchemistry.com Instead, the high electronegativity of fluorine strongly polarizes the carbon-fluorine bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack, which is the rate-determining step. nih.govcore.ac.uk

The position of the halogens relative to the nitrogen atom and other substituents in the pyridine ring is also crucial. For dihalopyridines, nucleophilic attack is generally favored at positions ortho (C2/C6) and para (C4) to the nitrogen atom due to the inductive electron withdrawal by the nitrogen, which increases the electrophilicity at these positions. nih.gov For instance, in the case of 2,4-dihalopyridines, nucleophilic attack typically occurs at the 4-position. researchgate.net Similarly, for 2,5-dibromopyridine, SNAr reactions preferentially occur at the C2 position. wuxibiology.com The presence of a hydroxyl group at the 3-position in this compound would further influence the electron distribution and, consequently, the preferred site of nucleophilic attack.

Concerted SNAr Mechanisms in Fluoroarene Chemistry

While the classical SNAr mechanism proceeds through a two-step addition-elimination pathway involving a discrete Meisenheimer intermediate, a concerted mechanism has also been proposed, particularly for fluoroarenes. core.ac.ukorgsyn.org In a concerted SNAr reaction, the bond formation with the nucleophile and the cleavage of the carbon-fluorine bond occur in a single transition state, without the formation of a stable intermediate. researchgate.netresearchgate.netacs.org This pathway is often favored for substrates with good leaving groups and less stabilizing electron-withdrawing groups. researchgate.net Computational studies have suggested that the preference for a stepwise or concerted mechanism can be rationalized by considering the relative stability of the reactants, potential intermediates, and products. researchgate.netacs.org The concerted mechanism has become recognized as a significant pathway in modern organic synthesis, expanding the scope of SNAr reactions. orgsyn.orgnih.gov

Regioselectivity in SNAr Reactions of Dihalo-substituted Pyridines

The regioselectivity of SNAr reactions in dihalo-substituted pyridines is a critical aspect for their synthetic utility. The outcome of the reaction is determined by a combination of factors, including the nature of the halogens, the reaction conditions, and the nucleophile. researchgate.net In many instances, the reaction can be directed to a specific position with high selectivity. For example, in 2,4-dihalopyridines, nucleophiles typically attack the C4 position. researchgate.net However, this selectivity can be reversed under certain conditions, such as through the use of specific ligands in palladium-catalyzed reactions. researchgate.net

In the context of a molecule like 5-bromo-2-chloro-3-fluoropyridine, selective functionalization has been demonstrated. nih.gov Catalytic amination conditions can lead to exclusive substitution of the bromide, while neat conditions without a catalyst favor substitution of the chloride. nih.gov Furthermore, under SNAr conditions, selective substitution of the fluorine can be achieved. nih.gov This highlights the nuanced control that can be exerted over the regioselectivity of these reactions. For this compound, the fluorine at the 4-position is expected to be the most susceptible to nucleophilic attack due to the combined electron-withdrawing effects of the nitrogen atom and the bromine at the 5-position.

Cross-Coupling Chemistry of Aryl Halide Moieties

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they are widely used in the synthesis of complex organic molecules. mdpi.com

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki Coupling)

The Suzuki-Miyaura coupling reaction is a prominent example of a palladium-catalyzed cross-coupling reaction that joins an organoboron compound with an organohalide. wikipedia.org This reaction is valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of boronic acids. mdpi.com The general reactivity trend for the halide in Suzuki coupling is I > Br > OTf > Cl > F. nih.govnih.gov This order is based on the bond dissociation energies of the carbon-halogen bonds, with the weaker bonds being more susceptible to oxidative addition to the palladium catalyst. nih.gov

For dihalogenated pyridines, the site of cross-coupling can often be controlled. For example, 2,4-dibromopyridine (B189624) undergoes regioselective Suzuki coupling at the 2-position. researchgate.net Similarly, in 2,6-dibromopyridine, sequential cross-coupling can be achieved, allowing for the introduction of different substituents at each position. nih.gov

Reactivity Differences of Bromine and Fluorine in Coupling Protocols

The significant difference in reactivity between bromine and fluorine in palladium-catalyzed cross-coupling reactions allows for selective functionalization. nih.gov The carbon-bromine bond is significantly more reactive towards oxidative addition than the carbon-fluorine bond. nih.govnih.gov This allows for the selective coupling at the bromine-bearing carbon while leaving the fluorine atom intact. This chemoselectivity is a cornerstone of synthetic strategies involving polyhalogenated aromatic compounds.

For instance, in a molecule like 5-bromo-2-fluoropyridine, Suzuki coupling occurs selectively at the 5-position, displacing the bromine atom. sigmaaldrich.com This principle is broadly applicable and allows for the use of the remaining fluorine atom for subsequent transformations, such as SNAr reactions. Therefore, in this compound, the bromine at the 5-position would be the primary site for palladium-catalyzed cross-coupling reactions, offering a route to a wide array of 5-substituted-4-fluoropyridin-3-ol derivatives.

Table 1: Reactivity of Halogens in Different Reaction Types

Reaction Type General Halogen Reactivity Order Primary Reason for Reactivity Order
Nucleophilic Aromatic Substitution (SNAr) F > Cl > Br > I masterorganicchemistry.comnih.gov Electronegativity of the halogen polarizes the C-X bond, making the carbon more electrophilic. C-X bond cleavage is not the rate-determining step. masterorganicchemistry.com
Palladium-Catalyzed Cross-Coupling I > Br > Cl > F nih.govnih.gov Carbon-halogen bond dissociation energy. Weaker bonds undergo oxidative addition more readily. nih.gov

Electrophilic Reactions on the Pyridine Nucleus

The pyridine ring is inherently electron-deficient compared to benzene, making electrophilic aromatic substitution reactions generally less favorable. gcwgandhinagar.com The nitrogen atom's electron-withdrawing inductive effect deactivates the ring, and under acidic conditions, protonation of the nitrogen further increases this deactivation. gcwgandhinagar.com However, the substituents on this compound significantly modulate this intrinsic reactivity.

The hydroxyl group at the 3-position is a powerful activating group. Its ability to donate electron density via resonance can counteract the deactivating effects of the nitrogen atom and the halogens. The reactivity is highly dependent on the pH of the reaction medium. researchgate.net

In acidic conditions: The pyridine nitrogen is protonated, creating a pyridinium (B92312) ion. This strongly deactivates the ring towards electrophilic attack. gcwgandhinagar.com If a reaction were to proceed under these harsh conditions, the directing influence would be a combination of the deactivating pyridinium cation and the substituents.

In neutral or alkaline conditions: The hydroxyl group exists in its neutral or deprotonated phenoxide form. The phenoxide is a very strong activating group, significantly enhancing the electron density of the ring, particularly at the positions ortho and para to it.

For this compound, the positions ortho to the hydroxyl group are C2 and C4. The para position is C6. The C4 position is already substituted with fluorine. Therefore, electrophilic attack would be directed primarily to the C2 and C6 positions. The fluorine at C4 and bromine at C5 are both deactivating groups through their inductive effects.

Sequential halogenation of pyridin-3-ol derivatives has been reported, where electrophilic halogenating agents like N-bromosuccinimide (NBS) are used. For this compound, further halogenation would likely occur at the C2 or C6 positions, which are activated by the hydroxyl group. The precise regioselectivity would depend on the specific electrophile and reaction conditions.

Table 1: Predicted Regioselectivity of Electrophilic Substitution on this compound

PositionActivating/Deactivating InfluencesPredicted Reactivity
C2Activated by -OH; Deactivated by adjacent N and FFavorable site for electrophilic attack
C6Activated by -OH; Deactivated by adjacent N and BrFavorable site for electrophilic attack

This table is based on established principles of electrophilic aromatic substitution on substituted pyridines. gcwgandhinagar.com

Metal-Halogen Exchange and Organometallic Reactivity

Metal-halogen exchange is a powerful method for creating organometallic reagents, which are versatile intermediates in organic synthesis. arkat-usa.org The reaction typically involves treating an aryl halide with an organolithium or organomagnesium reagent. arkat-usa.orgmmcmodinagar.ac.in The selectivity of this exchange is dependent on the halogen, with the ease of exchange following the trend I > Br > Cl > F. arkat-usa.org

In this compound, the carbon-bromine bond is significantly more susceptible to metal-halogen exchange than the carbon-fluorine bond. arkat-usa.org Treatment with a strong base like n-butyllithium (n-BuLi) or a Grignard reagent such as isopropylmagnesium chloride (i-PrMgCl) would selectively replace the bromine atom at the C5 position. mdpi.comnih.gov

This generates a highly reactive pyridinyl-5-lithium or pyridinyl-5-magnesium species. These organometallic intermediates can then be trapped with various electrophiles to introduce a wide range of functional groups at the C5 position. uniba.itscite.ai

Table 2: Potential Functionalization via Metal-Halogen Exchange

Reagent SequenceElectrophileResulting Functional Group at C5
1. n-BuLi or i-PrMgCl2. CO₂Carbon DioxideCarboxylic Acid (-COOH)
1. n-BuLi or i-PrMgCl2. R-CHOAldehydeSecondary Alcohol (-CH(OH)R)
1. n-BuLi or i-PrMgCl2. R₂C=OKetoneTertiary Alcohol (-C(OH)R₂)
1. n-BuLi or i-PrMgCl2. B(OR)₃Trialkyl BorateBoronic Acid/Ester (-B(OH)₂)

This table illustrates common synthetic applications of organometallic intermediates formed from metal-halogen exchange. arkat-usa.orgmmcmodinagar.ac.in

The presence of the acidic hydroxyl group requires consideration. It will be deprotonated by the strong organometallic base. Therefore, at least two equivalents of the base are typically required: one to deprotonate the hydroxyl group and one to perform the metal-halogen exchange. mdpi.com Alternatively, the hydroxyl group can be protected prior to the exchange reaction.

Rearrangements and Isomerization Pathways in Halogenated Pyridines

Halogenated pyridines can undergo fascinating rearrangements, most notably the "halogen dance" (HD) reaction. wikipedia.orgclockss.org This base-catalyzed isomerization involves the migration of a halogen atom (typically bromine or iodine) from one position to another on the pyridine ring. wikipedia.orgclockss.org The reaction is driven by thermodynamics, leading to the formation of a more stable organometallic intermediate. wikipedia.org

The mechanism of the halogen dance typically involves deprotonation of the ring by a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to form a lithiated intermediate. wikipedia.orgclockss.org This intermediate can then undergo a series of intermolecular halogen transfer steps, resulting in the migration of the halogen. wikipedia.org

For this compound, a halogen dance could potentially be initiated by deprotonation at an available ring position, such as C2 or C6. Given the substitution pattern, a 1,2-shift of the bromine atom from C5 to C6 could be a possible pathway, leading to the formation of 6-Bromo-4-fluoropyridin-3-ol as an isomeric product. The feasibility and direction of such a rearrangement would be highly dependent on the reaction conditions, particularly the base used and the temperature. uniba.itvapourtec.com It has been noted that fluorine atoms are generally not prone to migration in halogen dance reactions. clockss.org

Another potential rearrangement pathway for halogenated arenes involves the formation of pyridyne intermediates under strong basic conditions. rsc.org The elimination of HBr from this compound could theoretically lead to a fluorinated hydroxypyridyne, which would then be trapped by a nucleophile at two possible positions, resulting in a mixture of regioisomeric products. rsc.orgresearchgate.net

Table 3: Summary of Potential Reaction Pathways for this compound

Reaction TypeKey ReagentsProbable OutcomeCitation
Electrophilic Substitution Electrophile (e.g., Br₂), BaseSubstitution at C2 or C6 position
Metal-Halogen Exchange n-BuLi or i-PrMgCl, then ElectrophileFunctionalization at the C5 position arkat-usa.orgnih.gov
Halogen Dance LDA, low temperatureIsomerization to other brominated pyridinols wikipedia.orgclockss.org
Pyridyne Formation Strong Base (e.g., NaNH₂)Formation of substituted pyridinols via nucleophilic addition rsc.org

Spectroscopic Characterization and Structural Analysis of 5 Bromo 4 Fluoropyridin 3 Ol

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules. For 5-Bromo-4-fluoropyridin-3-ol, a combination of ¹H, ¹³C, and ¹⁹F NMR would provide a complete picture of its molecular framework.

¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine (B92270) ring (H-2 and H-6). The precise chemical shifts and coupling patterns are influenced by the electronic effects of the three substituents: the electron-donating hydroxyl group and the electron-withdrawing bromine and fluorine atoms. The proton at C-2 would likely appear as a doublet due to coupling with the adjacent fluorine atom, while the proton at C-6 would appear as a singlet or a very finely split multiplet. The hydroxyl proton (-OH) would typically appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.

¹³C NMR: The ¹³C NMR spectrum will display five signals for the five carbon atoms of the pyridine ring. The carbon atoms directly bonded to the electronegative fluorine and bromine atoms (C-4 and C-5) will exhibit characteristic chemical shifts. Crucially, the signal for C-4 will appear as a doublet with a large one-bond carbon-fluorine coupling constant (¹JCF), while C-3 and C-5 will also show smaller two-bond couplings (²JCF). researchgate.net This coupling information is definitive for confirming the position of the fluorine atom. The chemical shifts are also influenced by the formation of halogen complexes or hydrogen bonding in solution. caltech.eduacs.org

¹⁹F NMR: The ¹⁹F NMR spectrum provides direct evidence for the fluorine atom. It is expected to show a single resonance, which will be split into a doublet of doublets due to coupling with the adjacent protons (H-2) and the carbon (C-4). Studies on similar fluorinated pyridine derivatives show that halogen bond strengths in different solvents can be effectively monitored by changes in ¹⁹F NMR chemical shifts. missouristate.edu

Table 1: Representative NMR Data for Related Fluorinated Pyridine Derivatives This table presents data from closely related structures to approximate the expected values for this compound.

NucleusCompoundChemical Shift (δ, ppm)Coupling Constant (J, Hz)Reference
¹H 3-Fluoropyridine-2,4-dicarboxylic acid8.42 (d, J=4.9 Hz), 7.67 (t, J=5.0 Hz)J(H,F) not specified nih.gov
¹³C 3-Fluoropyridine-2,4-dicarboxylic acid169.2 (d, J=3.5 Hz), 153.1 (d, J=259.9 Hz), 143.8 (d, J=5.7 Hz), 143.1 (d, J=19.0 Hz), 137.1 (d, J=16.2 Hz), 124.8 (d, J=5.4 Hz)J(C,F) values as listed nih.gov
¹⁹F 3-Fluoropyridine-2,4-dicarboxylic acid-128.1 (d, J=4.1 Hz)J(F,H) not specified nih.gov

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound (C₅H₃BrFNO), the mass spectrum would show a characteristic molecular ion peak [M]⁺. Due to the presence of bromine, this peak will appear as a pair of signals of nearly equal intensity (the M and M+2 peaks), corresponding to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. Using a technique like electrospray ionization (ESI), the calculated mass for the protonated molecule [M+H]⁺ (C₅H₄BrFNO⁺) would be compared against the measured value to confirm the elemental composition with high precision. researchgate.netrsc.org Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can also be calculated and used for further structural confirmation. uni.lu

Table 2: Predicted Mass Spectrometry Data for this compound

AdductFormulam/z (Predicted)Predicted CCS (Ų)Reference
[M+H]⁺C₅H₄BrFNO⁺191.94548126.2 uni.lu
[M-H]⁻C₅H₂BrFNO⁻189.93092129.6 uni.lu
[M+Na]⁺C₅H₃BrFNNaO⁺213.92742139.8 uni.lu

Infrared (IR) and Raman Spectroscopic Fingerprinting

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a "fingerprint" of a molecule by probing its vibrational modes. For this compound, these spectra would reveal characteristic absorption bands for its functional groups.

IR Spectroscopy: The IR spectrum is expected to be dominated by a broad absorption band in the region of 3200-3400 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group, indicative of hydrogen bonding. The C=C and C=N stretching vibrations of the pyridine ring would appear in the 1550-1650 cm⁻¹ region. google.com The C-F bond gives rise to a strong absorption typically in the 1000-1100 cm⁻¹ range, while the C-Br stretch is found at lower wavenumbers, generally between 600-800 cm⁻¹. The IR spectrum of the parent compound, 3-Pyridinol, shows characteristic absorptions that would be perturbed by the addition of the halogen substituents. nist.gov

Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds and symmetric vibrations, is an excellent complementary technique. It is especially useful for observing the vibrations of the pyridine ring skeleton. Studies on halogen-pyridine complexes show that the formation of intermolecular interactions, such as halogen or hydrogen bonds, can cause noticeable shifts in the Raman frequencies of the ring breathing modes. tandfonline.comrsc.orgrsc.org The analysis of these shifts can provide insight into the supramolecular structure of the compound in the solid state. nih.gov

Table 3: Characteristic IR Absorption Frequencies for Pyridinol Derivatives

Functional GroupVibrational ModeApproximate Wavenumber (cm⁻¹)Reference
Hydroxyl (-OH)O-H Stretch (H-bonded)3200-3400
Pyridine RingC=C, C=N Stretch1550-1650 google.com
Pyridine RingRing Breathing/Deformation990-1050 rsc.org
Fluoroalkyl (-CF)C-F Stretch1000-1100 nih.gov
Bromoaromatic (-C-Br)C-Br Stretch600-800

Electronic Absorption and Fluorescence Spectroscopy

UV-Visible (UV-Vis) and fluorescence spectroscopy probe the electronic transitions within a molecule, providing information about its chromophores and potential as a fluorophore.

UV-Visible Absorption: The pyridine ring is a known chromophore that absorbs in the UV region. The spectrum of this compound is expected to show π→π* transitions characteristic of the aromatic system. researchgate.net The presence of the hydroxyl group (an auxochrome) and the halogens will modulate the energy of these transitions, typically causing a bathochromic (red) shift compared to unsubstituted pyridine. The interaction of the pyridine nitrogen with protic solvents or Lewis acids can also significantly alter the absorption spectrum, a phenomenon used to probe the acidic properties of surfaces. rsc.org

Fluorescence Spectroscopy: Many substituted pyridine derivatives exhibit fluorescence. researchgate.netmdpi.com The emission properties are highly sensitive to the nature and position of substituents. While some groups can quench fluorescence, others, such as the hydroxymethyl group, have been shown to act as enhancers. d-nb.info The fluorescence of this compound would depend on the interplay between the electron-donating hydroxyl group and the heavy bromine atom, which can potentially decrease fluorescence intensity via the heavy-atom effect. The fluorescence, if present, would likely be sensitive to solvent polarity and pH. researchgate.net

X-ray Crystallographic Analysis of Related Pyridinol Derivatives

While a single-crystal X-ray structure for this compound is not publicly available, analysis of closely related structures provides significant insight into the expected solid-state architecture. Crystallographic studies of fluorinated pyridines and hydroxypyridine derivatives reveal key structural features. iucr.orgntu.ac.uk

The pyridine ring is expected to be essentially planar. The C-F and C-Br bond lengths will be consistent with those of other fluorinated and brominated aromatic systems. The most critical feature influencing the crystal packing would be strong intermolecular hydrogen bonds involving the pyridinolic hydroxyl group and the pyridine nitrogen atom of an adjacent molecule. This O-H···N interaction typically leads to the formation of robust supramolecular synthons, such as chains or dimers. iucr.org For instance, in the crystal structure of a salt containing 3-hydroxypicolinate, a related pyridinol, extensive hydrogen bonding networks define the packing, forming motifs described as R²₂(8) rings and generating wave-like sheets. iucr.orgresearchgate.net C-H···O and C-H···F hydrogen bonds, as well as potential halogen-halogen or C-H···π interactions, would further stabilize the three-dimensional crystal lattice. ntu.ac.ukresearchgate.net

Computational and Theoretical Investigations of 5 Bromo 4 Fluoropyridin 3 Ol

Quantum Chemical Approaches to Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 5-bromo-4-fluoropyridin-3-ol. These methods allow for the detailed exploration of its electronic landscape, which governs its reactivity and physical behavior.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a principal tool for investigating the electronic structure of molecules like this compound. DFT methods, such as B3LYP and ωB97X-D, are frequently employed to model molecular properties. nih.govnih.gov For instance, calculations using the ωB97X-D functional with a def2-QZVPP basis set, combined with an SMD solvation model, have been used to study reactions involving pyridyl compounds. nih.gov The choice of functional and basis set is critical, with functionals like M06-2X, ωB97X-D, and B2PLYP-D3, paired with basis sets such as 6-311++G(d,p) and cc-pVTZ, being recognized for their performance in thermochemical and kinetic studies. nih.gov

DFT calculations can elucidate the distribution of electron density, highlighting the impact of the bromo, fluoro, and hydroxyl substituents on the pyridine (B92270) ring. The electron-withdrawing nature of the halogen atoms and the electronic influence of the hydroxyl group create a unique electrostatic potential map, which is crucial for understanding intermolecular interactions and reactivity. For related halogenated pyridinols, DFT has been used to assess electrostatic potential maps, which indicate that functional groups like hydroxyl and nitro groups exhibit high electron density, making them suitable for hydrogen bonding.

Ab Initio Methods and Basis Set Selection

While DFT is widely used, ab initio methods, which are based on first principles without empirical parameterization, offer another layer of accuracy for studying molecular systems. Methods like CCSD(T) are considered a high level of theory and are often used as a benchmark for other computational methods. github.io The selection of an appropriate basis set is a critical aspect of both DFT and ab initio calculations. For halogenated aromatic compounds, basis sets must accurately describe the electronic structure of the halogen atoms. nih.gov Pople-style basis sets, such as 6-311+G(d,p), and Dunning's correlation-consistent basis sets, like aug-cc-pVXZ, are commonly utilized. nih.govresearchgate.netaps.org The inclusion of diffuse functions (indicated by '+') and polarization functions (e.g., d,p) is often necessary to accurately model the electron distribution, especially for systems with lone pairs and for calculating properties like polarizabilities. nih.govnih.gov For heavy atoms like bromine, relativistic effects can become significant, and basis sets that account for these effects, such as those employing effective core potentials (ECPs), may be necessary for high accuracy. nih.gov

Mechanistic Studies of Reactions Involving Halogenated Pyridinols

Mechanistic investigations also extend to understanding degradation pathways of halogenated aromatic compounds. nih.gov These studies can involve modeling various reaction types, including hydroxylation, dehalogenation, and ring-opening reactions, often catalyzed by enzymes. nih.gov While specific mechanistic studies on this compound are not widely reported, the principles derived from studies of other halogenated pyridinols and aromatic compounds provide a strong framework for predicting its reactivity.

Analysis of Intermolecular Interactions (e.g., Halogen Bonds, Hydrogen Bonds)

The bromine, fluorine, and hydroxyl groups in this compound are all capable of participating in significant intermolecular interactions, which dictate its solid-state structure and solution behavior.

Hydrogen Bonding: The hydroxyl group is a classic hydrogen bond donor, and the nitrogen atom in the pyridine ring, as well as the oxygen of the hydroxyl group and the fluorine atom, can act as hydrogen bond acceptors. libretexts.orgchemistrystudent.com Hydrogen bonds are strong, directional interactions that play a crucial role in determining the crystal packing and can influence the molecule's physical properties. libretexts.orgbibliomed.org The strength of these bonds can be categorized from weak to strong, with most hydrogen bonds in biological systems being of moderate strength. uah.es

Halogen Bonding: Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a halogen bond donor) and interacts with a nucleophilic region on another molecule. wikipedia.orgmdpi.com This interaction arises from a region of positive electrostatic potential, known as a σ-hole, on the halogen atom opposite to the covalent bond. mdpi.commdpi.com Both bromine and fluorine can participate in halogen bonds, with the strength of the interaction generally increasing with the polarizability of the halogen (I > Br > Cl > F). wikipedia.org The presence of both a bromine and a fluorine atom on the pyridine ring of this compound suggests the potential for complex and competing halogen bonding interactions that can influence its assembly in the solid state. wikipedia.org Quantum chemical calculations are essential for quantifying the strength and directionality of these interactions. weebly.commdpi.com

Prediction of Spectroscopic Signatures

Computational chemistry provides powerful tools for predicting spectroscopic data, which can aid in the identification and characterization of compounds.

NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a key application of computational chemistry. nih.gov DFT calculations are commonly used to predict ¹H and ¹³C NMR spectra. frontiersin.org The accuracy of these predictions has significantly improved, with modern methods achieving mean absolute errors of less than 0.10 ppm for ¹H shifts. github.ionih.gov Machine learning approaches, often trained on large datasets of experimental or high-level computational data, are also emerging as powerful tools for rapid and accurate NMR prediction. nih.govfrontiersin.orgst-andrews.ac.uk For this compound, computational prediction of its NMR spectrum would be invaluable for its structural confirmation.

Vibrational Spectroscopy: The prediction of infrared (IR) and Raman spectra through the calculation of harmonic vibrational frequencies is another standard application of quantum chemistry. science.gov These calculations can help in the assignment of experimental vibrational bands to specific molecular motions, providing a detailed picture of the molecule's vibrational modes.

Conformational Analysis and Tautomerism

Conformational Analysis: While the pyridine ring itself is rigid, the orientation of the hydroxyl group's hydrogen atom can lead to different conformers. Computational methods can be used to determine the relative energies of these conformers and the energy barriers for their interconversion. elifesciences.org For flexible molecules, conformational searches are a critical step in computational analysis to identify the lowest energy structures. github.io

Tautomerism: Hydroxypyridines can exist in equilibrium with their pyridone tautomers. bibliomed.orgacs.org For 3-hydroxypyridines, this involves the migration of the hydroxyl proton to the ring nitrogen, forming a zwitterionic pyridinium-3-olate or a neutral pyridin-3(2H)-one or pyridin-3(4H)-one. Theoretical calculations are crucial for determining the relative stabilities of these tautomers and the energy barriers for their interconversion. researchgate.net Studies on related systems, like 2-pyridinethiol, have shown that the relative stability of tautomers can be highly dependent on the phase (gas vs. solution), with solvent effects playing a significant role. acs.org The tautomeric equilibrium of 1-phenyl-1,2-dihydro-3H-pyrazol-3-one has been shown to favor the 1H-pyrazol-3-ol form in the solid state and in nonpolar solvents. mdpi.comnih.gov For this compound, computational studies would be necessary to predict the dominant tautomeric form under different conditions.

Synthetic Applications and Utility of 5 Bromo 4 Fluoropyridin 3 Ol

Building Block in the Synthesis of Diverse Heterocyclic Systems

The strategic placement of bromo, fluoro, and hydroxyl groups on the pyridine (B92270) core of 5-Bromo-4-fluoropyridin-3-ol makes it an important intermediate for the synthesis of a wide array of heterocyclic compounds. The bromine atom can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds and introduce diverse substituents. The fluorine atom influences the electronic properties of the ring, enhancing its electrophilicity and susceptibility to nucleophilic substitution reactions.

The hydroxyl group can be a site for further functionalization, such as etherification or conversion to other leaving groups. This multi-functional nature allows for the construction of more complex fused heterocyclic systems and substituted pyridines. For instance, related brominated pyridinols are utilized as precursors for kinase inhibitors and in the development of PET radiotracers. The reactivity of the amino group in analogous compounds like 6-Amino-5-bromopyridin-3-ol facilitates the synthesis of heterocycles such as imidazopyridines.

Table 1: Reactivity of Functional Groups in this compound Analogs

Functional Group Type of Reaction Potential Products
Bromine Suzuki-Miyaura Coupling Biaryl compounds, substituted pyridines
Fluorine Nucleophilic Aromatic Substitution Ether or amine substituted pyridines
Hydroxyl Oxidation Pyridinone derivatives
Hydroxyl Etherification Alkoxy-substituted pyridines
Amino (in analogs) Cyclization Fused heterocycles (e.g., imidazopyridines)

Precursor for Advanced Functional Materials

The distinct electronic characteristics of this compound and its derivatives make them promising candidates for the development of advanced functional materials. The presence of electronegative fluorine atoms can impart specific properties relevant to materials science. For example, fluorinated pyridine compounds are explored for their potential use in electronic and photonic applications, including liquid crystal displays, where precise molecular interactions are crucial. Substituted pyridines are also investigated as components of non-linear optical (NLO) materials.

Development of Novel Agrochemical Structures

Halogenated pyridines are a well-established class of compounds in the agrochemical industry. researchgate.net The versatility of this compound as a synthetic intermediate allows for its use in creating novel agrochemical structures. For instance, the related compound 5-Bromo-3-Fluoropicolinonitrile is a key building block for herbicides, fungicides, and insecticides. nbinno.com The ability to introduce various functional groups onto the pyridine scaffold through reactions involving the bromo and fluoro substituents enables the generation of libraries of compounds for screening and development of new crop protection agents. researchgate.netnbinno.com

Scaffold for Complex Polyhalogenated Azaheterocycles

This compound serves as a valuable scaffold for the synthesis of more complex polyhalogenated azaheterocycles. These types of molecules are of significant interest in medicinal chemistry due to the unique properties conferred by multiple halogen substituents. The synthesis of compounds like 5-bromo-2-chloro-4-fluoro-3-iodopyridine highlights the utility of multi-halogenated pyridines as intermediates for creating even more complex, pentasubstituted pyridines through reactions like halogen dance reactions and magnesiation followed by trapping with electrophiles. nih.gov This approach allows for the precise installation of various functionalities, leading to a diverse range of complex molecules for further investigation. nih.gov

Future Perspectives and Emerging Research Avenues

Innovative Synthetic Methodologies for Halogenated Pyridinols

The development of novel and efficient synthetic routes to access polysubstituted pyridinols like 5-Bromo-4-fluoropyridin-3-ol is a primary area of future research. Traditional methods can be cumbersome, and researchers are continuously seeking more streamlined approaches.

Emerging strategies are likely to focus on late-stage functionalization and convergent synthesis. Key areas of innovation include:

Directed Ortho-Metalation and Cross-Coupling: Advanced methodologies involving directed ortho-lithiation followed by zincation and Negishi cross-coupling could be adapted for the synthesis of complex pyridinols. acs.org This one-pot, multi-step procedure allows for the facile assembly of diverse heterocyclic structures. acs.org

Electrophilic and Radical Cyclization: The use of electrophilic cyclization of functionalized precursors, such as N-propargylic β-enaminones, presents a modern approach to constructing the pyridine (B92270) ring with high regioselectivity. ijpsonline.com Similarly, radical addition-reoxidation sequences on N-activated pyridinium (B92312) salts offer highly regioselective pathways to functionalized pyridines that could be precursors to the target molecule. nih.gov

Multi-component Reactions: Ultrasound-induced or microwave-assisted multi-component reactions, which bring together several simple starting materials in a single step, represent a green and efficient strategy for generating substituted pyridine cores. ijpsonline.com

Synthetic StrategyPotential Application to Halogenated PyridinolsKey Advantages
Directed Metalation/Cross-Coupling Stepwise introduction of substituents onto a pre-formed pyridine ring. acs.orgHigh regiocontrol, potential for one-pot procedures. acs.org
Radical Addition to N-Activated Pyridinium Salts C-H functionalization to introduce bromine or other groups at specific positions. nih.govHigh regioselectivity, mild reaction conditions. nih.gov
Microwave-Assisted Cyclo-condensation Rapid construction of the core pyridine structure from acyclic precursors. ijpsonline.comReduced reaction times, improved yields, green chemistry approach. ijpsonline.com

Deeper Exploration of Unconventional Reactivity Patterns

The specific arrangement of substituents in this compound suggests the potential for unconventional reactivity that warrants deeper investigation. The electron-withdrawing nature of both bromine and fluorine significantly increases the electrophilicity of the pyridine ring, making it susceptible to nucleophilic substitution reactions.

Future research will likely probe:

Regioselective Nucleophilic Aromatic Substitution (SNAr): Investigating the competitive displacement of the fluorine versus the bromine atom by various nucleophiles (e.g., amines, thiols) is crucial. mdpi.com The outcome of such reactions is often influenced by the reaction conditions and the nature of the nucleophile.

Halogen Bonding: The presence of a bromine atom on an electron-deficient ring makes it a potential halogen bond (XB) donor. researchgate.net Research into how this interaction can be harnessed to direct self-assembly in supramolecular chemistry or to activate substrates in organocatalysis is a promising frontier. researchgate.net

Metal-Halogen Exchange: The differential reactivity of the C-Br and C-F bonds towards organometallic reagents could be exploited for selective functionalization, allowing for stepwise derivatization of the molecule.

Integration with Sustainable Chemical Processes and Flow Chemistry

The synthesis and manipulation of highly functionalized and potentially hazardous intermediates benefit significantly from modern chemical technologies. Integrating the synthesis of this compound and its derivatives with sustainable practices is a critical future direction.

Flow Chemistry: Continuous flow chemistry offers enhanced safety, better temperature control, and improved scalability for reactions involving hazardous materials or highly unstable intermediates. beilstein-journals.orgd-nb.info The synthesis of halogenated pyridinols, which may involve exothermic steps or toxic reagents, is an ideal candidate for transition from batch to flow processing. beilstein-journals.orgd-nb.info Flow systems can enable reactions under conditions that are inaccessible in traditional batch reactors, potentially leading to higher yields and novel products. beilstein-journals.org

Green Solvents and Catalysts: Future synthetic protocols will increasingly focus on the use of greener solvents and the development of recyclable catalysts to minimize environmental impact. For instance, research into reactions in water-based micellar systems is gaining traction for cross-coupling reactions. researchgate.net

Biocatalysis: The use of enzymes for the halogenation or dehalogenation of aromatic rings is an emerging field that could offer unparalleled selectivity under mild, environmentally benign conditions. science.gov

Synergistic Application with Novel Catalytic Systems

The bromine atom in this compound serves as a versatile handle for a wide array of transition-metal-catalyzed cross-coupling reactions. This capability is central to its utility as a building block in medicinal chemistry and materials science.

Future research will focus on the synergy between this substrate and cutting-edge catalytic systems:

Advanced Palladium Catalysis: While traditional palladium catalysts are effective, new generations of catalysts featuring bulky, electron-rich phosphine (B1218219) ligands demonstrate exceptionally high activity and selectivity for the α-arylation of ketones and other cross-coupling reactions, often at very low catalyst loadings (ppm levels). researchgate.netacs.org Applying these systems to couple this compound with various partners would enable the rapid construction of complex molecular architectures.

Nickel-Catalyzed Cross-Electrophile Coupling: Nickel catalysis is emerging as a powerful alternative for cross-coupling, particularly for reactions involving two different electrophiles (e.g., an aryl bromide and an aryl chloride). nih.gov This approach avoids the need to pre-form organometallic reagents, offering a more direct and functional-group-tolerant route to biaryl compounds. nih.gov

Photoredox Catalysis: Visible-light-mediated photoredox catalysis provides a mild and powerful method for generating reactive radical intermediates. nih.gov This technology could be used to achieve novel C-H functionalizations or cross-couplings of the pyridinol scaffold under conditions that preserve its sensitive functional groups. nih.gov

Catalytic SystemPotential TransformationBenefit for this compound
Advanced Pd-Phosphine Complexes Suzuki, Buchwald-Hartwig, and other cross-couplings at the C-Br position. researchgate.netHigh efficiency, low catalyst loading, broad substrate scope. researchgate.netacs.org
Nickel/Photoredox Dual Catalysis Coupling with a wider range of electrophiles and nucleophiles. nih.govAccess to novel chemical space, mild reaction conditions. nih.govnih.gov
Organocatalysis Asymmetric transformations, activation via halogen bonding. researchgate.netMetal-free synthesis, potential for enantioselective functionalization. researchgate.net

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for preparing 5-Bromo-4-fluoropyridin-3-ol, and how can reaction conditions be optimized to minimize byproducts?

  • Methodological Answer : The synthesis typically involves halogenation or coupling reactions on pyridine derivatives. For example, fluorination at the 4-position can be achieved via electrophilic substitution using fluorinating agents like Selectfluor, while bromination at the 5-position may employ N-bromosuccinimide (NBS) under controlled temperatures (20–40°C) . Optimization includes:

  • Temperature control : Lower temperatures (e.g., 0–25°C) reduce side reactions like dihalogenation.
  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) improve reagent solubility and regioselectivity.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization is used to isolate the product (≥95% purity) .

Q. Which analytical techniques are most reliable for characterizing this compound, and how are spectral data interpreted?

  • Methodological Answer :

  • NMR spectroscopy : 1^1H and 13^{13}C NMR identify substitution patterns. For instance, the hydroxyl proton (3-OH) appears as a singlet near δ 10–12 ppm, while fluorine and bromine induce deshielding in adjacent carbons .
  • HPLC-MS : Reverse-phase HPLC (C18 column, methanol/water mobile phase) confirms purity (>98%) and molecular ion peaks (e.g., [M+H]+ at m/z 208) .
  • Elemental analysis : Validates empirical formula (C5_5H3_3BrFNO) with <0.3% deviation .

Advanced Research Questions

Q. How can regioselectivity challenges in halogenation be addressed to avoid isomers like 5-Bromo-2-fluoropyridin-3-ol?

  • Methodological Answer : Regioselectivity is influenced by directing groups and reaction mechanisms.

  • Directing groups : Introducing a temporary protecting group (e.g., methoxy at the 3-position) directs bromination to the 5-position. Subsequent deprotection yields the target compound .
  • Catalytic strategies : Transition-metal catalysts (e.g., Pd) enable site-selective cross-couplings, avoiding competing pathways observed in radical halogenation .
  • Computational modeling : DFT calculations predict electrophilic aromatic substitution (EAS) sites, guiding reagent choice (e.g., Br2_2 vs. NBS) .

Q. What are the stability profiles of this compound under varying pH and thermal conditions?

  • Methodological Answer : Stability studies reveal:

  • Thermal degradation : Decomposition occurs above 150°C, forming brominated byproducts (e.g., 3-fluoropyridin-3-ol). Storage at 2–8°C in amber vials under nitrogen extends shelf life .
  • pH sensitivity : The compound hydrolyzes in acidic conditions (pH < 3) via cleavage of the C-Br bond. Neutral or mildly basic buffers (pH 7–9) are recommended for aqueous experiments .

Q. How can computational tools predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :

  • DFT simulations : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the 4-fluoro group increases electron withdrawal, activating the 5-bromo position for Suzuki-Miyaura couplings .
  • Docking studies : Model interactions with catalytic systems (e.g., Pd(PPh3_3)4_4) to optimize ligand design and reaction kinetics .

Q. What safety protocols are critical when handling reactive intermediates in this compound synthesis?

  • Methodological Answer :

  • Personal protective equipment (PPE) : Use nitrile gloves, goggles, and fume hoods to avoid skin/eye contact with brominated intermediates .
  • Waste disposal : Quench excess bromine with sodium thiosulfate before neutralization .
  • Emergency response : For spills, adsorb with inert materials (e.g., vermiculite) and treat with 10% sodium bicarbonate solution .

Key Notes

  • Contradictions : and describe positional isomers (e.g., 5-Bromo-2-fluoropyridin-3-ol), highlighting the need for rigorous reaction monitoring to avoid byproducts.

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Reactant of Route 1
5-Bromo-4-fluoropyridin-3-ol
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5-Bromo-4-fluoropyridin-3-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.